molecular formula C12H16ClN B1469848 5-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1421604-01-4

5-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1469848
CAS RN: 1421604-01-4
M. Wt: 209.71 g/mol
InChI Key: NCRHRRYPEPMWDU-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (CEMT) is a synthetic compound that has been studied extensively in the scientific community for its potential applications in various fields. CEMT is a member of the isoquinoline family, which is a group of compounds that are characterized by their aromatic ring structures. CEMT has been used as a starting material for the synthesis of pharmaceuticals, as a reagent in organic reactions, and as a catalyst in a variety of reactions. In addition, CEMT has been studied for its potential applications in biochemistry, pharmacology, and physiology.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Hydantoins and Thiohydantoins Derivatives : Macháček et al. (2006) explored the synthesis of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, leading to the creation of hydantoins and thiohydantoins from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds were characterized for their potential applications in medicinal chemistry and bioorganic research Macháček et al., 2006.

  • Tetrahydroisoquinolinones Synthesis : Kandinska et al. (2006) reported on the synthesis of new tetrahydroisoquinolinones with pharmacological interest, showcasing the chemical versatility of tetrahydroisoquinoline derivatives in creating compounds with potential therapeutic uses Kandinska et al., 2006.

Biological Activity and Therapeutic Potential

  • AMPA Receptor Ligands : Gao et al. (2006) designed and synthesized carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases, indicating the compound's utility in neuroimaging studies Gao et al., 2006.

  • Anticancer and Antioxidant Properties : Sayed et al. (2022) explored the synthesis of tetrahydroisoquinolines bearing nitrophenyl groups, evaluating their anticancer and antioxidant properties. This study highlights the potential therapeutic applications of tetrahydroisoquinoline derivatives in treating cancer and oxidative stress-related diseases Sayed et al., 2022.

Photoredox Transformations

  • Intramolecular Photoredox Reactions : Yokoya et al. (2023) discussed a photoredox transformation of tetrahydroisoquinoline derivatives into renieramycins T and S, showcasing the compound's role in synthesizing marine natural products with significant biological activities Yokoya et al., 2023.

properties

IUPAC Name

5-chloro-2-ethyl-1-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-3-14-8-7-11-10(9(14)2)5-4-6-12(11)13/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRHRRYPEPMWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1C)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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